SJ3149 Achieves >25,000-Fold More Potent CK1α Degradation Than Lenalidomide in MOLM-13 Cells
SJ3149 demonstrates dramatically superior CK1α degradation potency compared to the clinical CK1α degrader lenalidomide. In MOLM-13 acute myeloid leukemia cells, SJ3149 induced near-complete CK1α degradation at a concentration of 100 nM over 4 hours. In stark contrast, lenalidomide required a 1000-fold higher concentration (100 μM) and a six-fold longer incubation period (24 h) to achieve a similar level of CK1α degradation [1]. Quantitatively, SJ3149 degrades CK1α with a DC50 (half-maximal degradation concentration) of 3.7 nM at 4 h post-treatment, whereas lenalidomide produces only incomplete degradation even at concentrations up to 10 μM in many cell lines [1]. This difference exceeds 25,000-fold in effective concentration, establishing SJ3149 as an exquisitely potent CK1α degrader suitable for probing CK1α function at therapeutically relevant doses.
| Evidence Dimension | CK1α protein degradation potency and kinetics |
|---|---|
| Target Compound Data | DC50 = 3.7 nM (4 h, MOLM-13 cells); near-complete degradation at 100 nM (4 h) |
| Comparator Or Baseline | Lenalidomide: DC50 not reached (incomplete degradation); requires 100 μM (24 h) for similar degradation |
| Quantified Difference | SJ3149 is >25,000-fold more potent based on effective concentration; achieves degradation 1000× lower concentration and 6× shorter time |
| Conditions | MOLM-13 AML cells; CK1α degradation measured by immunoblot after 4 h treatment for SJ3149, 24 h for lenalidomide |
Why This Matters
The vast potency differential means SJ3149 can be used at low nanomolar concentrations to achieve complete CK1α knockdown, enabling robust cellular assays without off-target cytotoxicity associated with high-dose lenalidomide, and facilitating translation to in vivo models where lenalidomide's weak CK1α degradation is ineffective.
- [1] Nishiguchi G, Keramatnia F, Min J, et al. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines. Nat Commun. 2024;15:482. doi:10.1038/s41467-024-44698-1 View Source
